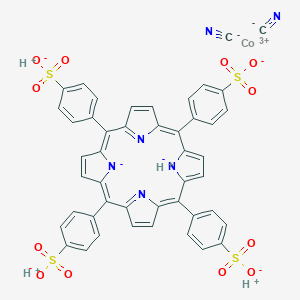
Arborine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Arborin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, an denen Anthranilsäure und Phenylalanin beteiligt sind . Die Biosynthese erfolgt über Phenylessigsäure und N-Methyl-N-(Phenylacetyl)anthranilsäure . Der Syntheseweg beinhaltet folgende Schritte:
Kondensation: Anthranilsäure reagiert mit Phenylalanin unter Bildung von Phenylessigsäure.
Methylierung: Phenylessigsäure wird methyliert, um N-Methyl-N-(Phenylacetyl)anthranilsäure zu erzeugen.
Cyclisierung: Die Zwischenverbindung wird cyclisiert, um Arborin zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Arborin erfolgt durch die Extraktion der Verbindung aus den Blättern von Glycosmis pentaphylla . Der Prozess umfasst:
Entfettung: Die pulverisierten luftgetrockneten Blätter werden mit Petrolether entfettet.
Extraktion: Die entfetteten Blätter werden bei Raumtemperatur mit Ethanol extrahiert.
Isolierung: Der Ethanol-Extrakt wird mit Salzsäure behandelt, mit Natriumhydroxid neutralisiert und mit Chloroform extrahiert.
Chemische Reaktionsanalyse
Reaktionstypen
Arborin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Arborin kann oxidiert werden, um Chinazolon-Derivate zu bilden.
Reduktion: Reduktion von Arborin kann zur Bildung von Dihydrochinazolon-Derivaten führen.
Substitution: Arborin kann mit verschiedenen Reagenzien Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säurechloride werden häufig für Substitutionsreaktionen verwendet.
Hauptsächlich gebildete Produkte
Oxidation: Chinazolon-Derivate.
Reduktion: Dihydrochinazolon-Derivate.
Substitution: Verschiedene substituierte Chinazolon-Derivate.
Wissenschaftliche Forschungsanwendungen
Arborin hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Analyse Chemischer Reaktionen
Types of Reactions
Arborine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydroquinazolone derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinazolone derivatives.
Reduction: Dihydroquinazolone derivatives.
Substitution: Various substituted quinazolone derivatives.
Wissenschaftliche Forschungsanwendungen
Arborine has a wide range of scientific research applications, including:
Wirkmechanismus
Arborin übt seine Wirkungen aus, indem es die periphere Wirkung von Acetylcholin hemmt, was zu einem Blutdruckabfall führt . Die Verbindung interagiert mit muskarinischen Acetylcholinrezeptoren (mAChRs), blockiert die Wirkung von Acetylcholin und führt zu Vasodilatation und Blutdrucksenkung . Dieser Mechanismus macht Arborin zu einem potenziellen Kandidaten für die Entwicklung von Antihypertensiva.
Vergleich Mit ähnlichen Verbindungen
Arborin ist unter den Chinazolin-Alkaloiden aufgrund seiner spezifischen biologischen Aktivitäten und seiner chemischen Struktur einzigartig. Zu ähnlichen Verbindungen gehören:
Eigenschaften
IUPAC Name |
2-benzyl-1-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZRKIQCKKYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218856 | |
| Record name | Glycosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6873-15-0 | |
| Record name | Arborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arborine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUH3HNWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 162 °C | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of Arborine and what type of compound is it?
A1: this compound is a 4-quinazolone derivative and the primary alkaloid found in the leaves of the Indian plant Glycosmis arborea (Roxb.) DC., which belongs to the Rutaceae family. []
Q2: What have researchers discovered about the biosynthesis of this compound?
A2: Research has illuminated several key aspects of this compound biosynthesis within Glycosmis arborea. Labeling studies demonstrated that both anthranilic acid and phenylalanine are specifically incorporated into the this compound structure. [] Interestingly, the N-methyl group of this compound originates from methionine, suggesting that anthranilic acid undergoes methylation before combining with phenylalanine during this compound formation. [] While the N-1 atom of this compound is derived from the nitrogen of anthranilic acid, the aliphatic side chain of phenylalanine, excluding the carboxyl group, is integrated into the this compound molecule. [] This excludes phenylacetic acid as a direct precursor to this compound.
Q3: Have any synthetic routes to this compound been developed?
A3: Yes, novel syntheses for this compound and structurally similar 4(1H)-quinazolinones have been achieved. One approach involves using N-methylanthranilic acid amide and specific aldehydes in an intramolecular Mannich reaction to create acylaminals, which are then transformed into the target 4(1H)-quinazolinones. [, ]
Q4: Are there any interesting findings regarding the enzymatic activity related to this compound formation?
A4: Surprisingly, the enzymatic conversion of the this compound precursor, N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamide, was observed not only in Glycosmis arborea but also in pea plants. [] This suggests that the enzyme or enzymatic system responsible for the final ring closure step in this compound biosynthesis is likely unspecific and broadly distributed across plant species.
Q5: Where can I find additional information about the chemistry of this compound?
A5: For a deeper exploration of this compound's chemistry, you can refer to the research article "Chemistry of this compound". []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


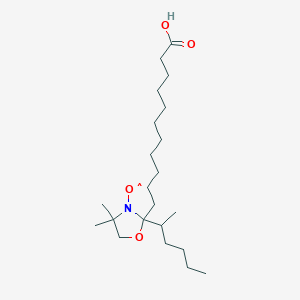
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)

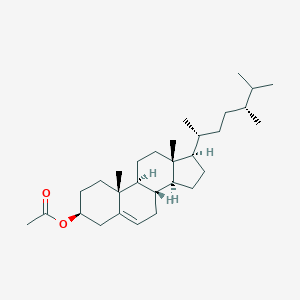
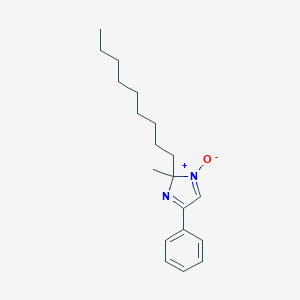
![4-Methoxybenzo[d][1,3]dioxole](/img/structure/B161940.png)
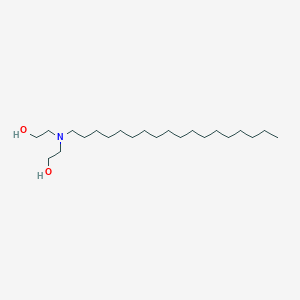
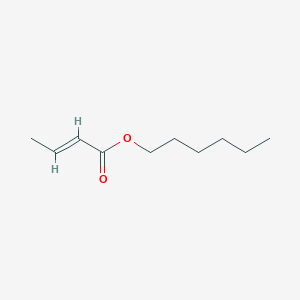
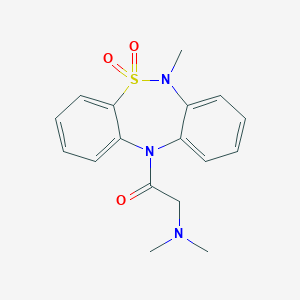

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)

![(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione](/img/structure/B161963.png)
